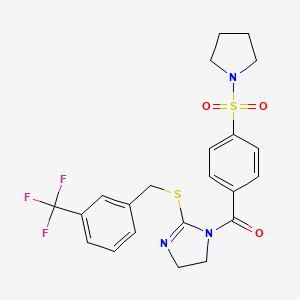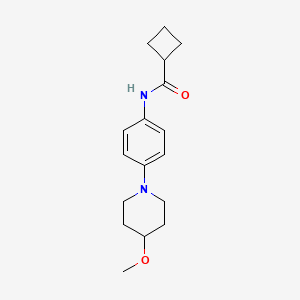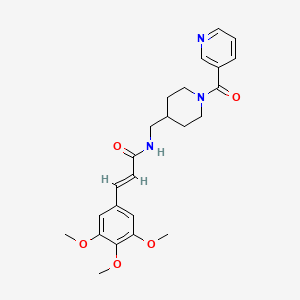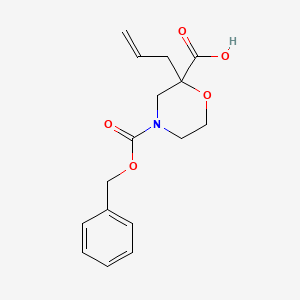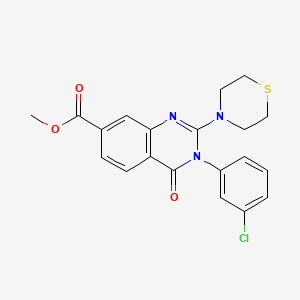
Methyl 3-(3-chlorophenyl)-4-oxo-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar heterocyclic compounds involves reactions of specific precursors to achieve the desired molecular structure. For example, compounds like methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates have been synthesized from reactions involving 3-amino-5,5-dimethylcyclohex-2-enone and methyl esters of acyl(aroyl)pyruvic acids, with their structures confirmed by X-ray structural analysis (Rudenko et al., 2012).
Molecular Structure Analysis
Molecular and crystal structure analyses are crucial in understanding the geometry, conformation, and intermolecular interactions within a compound. The title compound's structure analysis would likely involve X-ray diffraction to detail its crystalline structure and molecular geometry, similar to analyses performed on related compounds (Mague et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often explore the reactivity of functional groups, synthesis pathways, and potential for forming novel derivatives. Studies on related quinazoline and thiophene compounds have explored reactions under various conditions to synthesize ethers of thiotetronic acids, highlighting the versatile reactivity and potential for generating diverse chemical entities (Corral & Lissavetzky, 1984).
Physical Properties Analysis
The physical properties of such a compound, including melting point, boiling point, solubility, and crystal form, are determined through empirical studies. These properties are essential for understanding the compound's behavior in different environments and for its application in further chemical synthesis or material science.
Chemical Properties Analysis
Chemical properties, such as acidity/basicity, reactivity with other chemical agents, and stability under various conditions, are pivotal for comprehending the compound's applications and handling. Investigations into similar compounds' reactivity, such as their reactions with alcohols and subsequent transformations, provide insights into their chemical behavior and potential applications (Gromachevskaya et al., 2017).
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Compounds related to Methyl 3-(3-chlorophenyl)-4-oxo-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate have been synthesized and evaluated for their antimicrobial properties. A series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides showed significant in vitro antibacterial and antifungal activities against various pathogens including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Dodiya, & Shihora, 2011).
Anti-inflammatory and Analgesic Properties
Research on derivatives of 4(3H)-quinazolinone, which share a structural resemblance with the compound of interest, revealed their potential as anti-inflammatory and analgesic agents. The study synthesized new derivatives and evaluated them for their efficacy in providing relief from inflammation and pain, indicating a promising avenue for the development of new therapeutic agents (Farag et al., 2012).
Optoelectronic and Nonlinear Properties
Compounds structurally similar to Methyl 3-(3-chlorophenyl)-4-oxo-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate have been studied for their optoelectronic, nonlinear, and charge transport properties. These studies provide insights into the materials' potential applications in the field of electronics and photonics, highlighting their multifunctional capabilities based on their structural, electronic, optical, and charge transport properties (Irfan et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-(3-chlorophenyl)-4-oxo-2-thiomorpholin-4-ylquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-27-19(26)13-5-6-16-17(11-13)22-20(23-7-9-28-10-8-23)24(18(16)25)15-4-2-3-14(21)12-15/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKUCKRKPBIVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCSCC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-chlorophenyl)-4-oxo-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

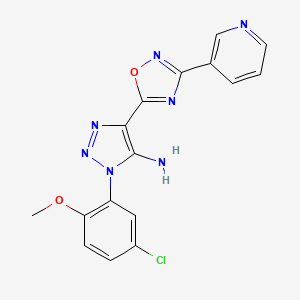

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2489373.png)
![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2489374.png)
![2-(4-Ethylphenyl)-9-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B2489376.png)
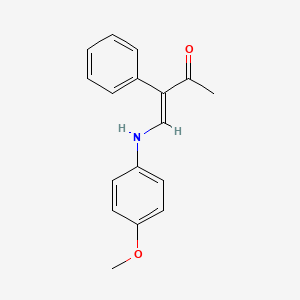
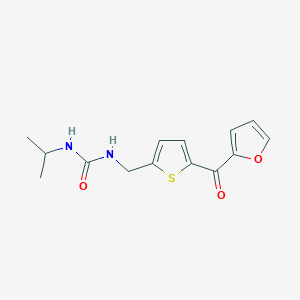
![1'-(2-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2489381.png)
![benzo[d][1,3]dioxol-5-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2489382.png)

